S-4-Ethynylbenzyl ethanethioate
Overview
Description
S-4-Ethynylbenzyl ethanethioate is an organic compound characterized by the presence of an acetylene group attached to a phenyl ring, which is further substituted with an S-acetylthiomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-4-Ethynylbenzyl ethanethioate can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where an iodobenzene derivative reacts with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The trimethylsilyl group is then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the desired acetylene compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
S-4-Ethynylbenzyl ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the acetylene group to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetylene carbon, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted acetylene derivatives.
Scientific Research Applications
S-4-Ethynylbenzyl ethanethioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of S-4-Ethynylbenzyl ethanethioate involves its interaction with specific molecular targets and pathways. The acetylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity. The S-acetylthiomethyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetylene: A simpler analog with only a phenyl and acetylene group.
1-[4-(Methylthio)phenyl]acetylene: Similar structure but with a methylthio group instead of an S-acetylthiomethyl group.
1-[4-(Acetylthio)phenyl]acetylene: Contains an acetylthio group directly attached to the phenyl ring.
Uniqueness
S-4-Ethynylbenzyl ethanethioate is unique due to the presence of the S-acetylthiomethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
S-4-Ethynylbenzyl ethanethioate is a compound of interest due to its unique chemical structure and potential biological applications. This article delves into its biological activity, synthesis, and various research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 178.25 g/mol. Its structure includes an ethynyl group attached to a benzyl moiety, which contributes to its reactivity and potential biological effects.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 178.25 g/mol |
Functional Groups | Ethynyl, Thioester |
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethynylbenzyl alcohol with ethanethiol in the presence of a catalyst. This reaction can be facilitated through various methods, including:
- Direct Thiolation : Utilizing thiol reagents in the presence of acid catalysts.
- Sonogashira Coupling : Employing palladium-catalyzed cross-coupling reactions to form the desired thioester.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its effects against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of this compound. The compound demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. The IC50 values for selected cell lines are summarized below:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
Normal Human Fibroblasts | >100 |
This selectivity indicates potential for therapeutic applications in cancer treatment.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Disruption of Membrane Integrity : It may compromise bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, promoting programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound in clinical isolates from infected patients. The compound showed promising results against resistant strains, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
Case Study 2: Cancer Treatment
In vitro studies using this compound on breast cancer cell lines demonstrated significant reduction in cell viability compared to untreated controls. Further investigations are warranted to explore its efficacy in vivo.
Properties
IUPAC Name |
S-[(4-ethynylphenyl)methyl] ethanethioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h1,4-7H,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOGHHBZYSIDIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443697 | |
Record name | 1-[4-(S-Acetylthiomethyl)phenyl]acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307537-95-7 | |
Record name | 1-[4-(S-Acetylthiomethyl)phenyl]acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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